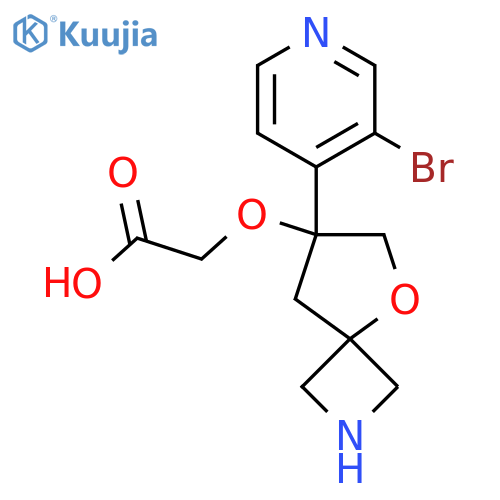Cas no 2309443-58-9 (2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid)

2309443-58-9 structure
商品名:2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid
2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2309443-58-9
- EN300-7429334
- 2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid
- 2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid
-
- インチ: 1S/C13H15BrN2O4/c14-10-3-15-2-1-9(10)13(19-4-11(17)18)5-12(20-8-13)6-16-7-12/h1-3,16H,4-8H2,(H,17,18)
- InChIKey: UESIDTIZHKBRKY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1C1(COC2(CNC2)C1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 342.02152g/mol
- どういたいしつりょう: 342.02152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 80.7Ų
2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7429334-1.0g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 1.0g |
$1485.0 | 2024-05-24 | |
| Enamine | EN300-7429334-10.0g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 10.0g |
$6390.0 | 2024-05-24 | |
| Enamine | EN300-7429334-0.05g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 0.05g |
$1247.0 | 2024-05-24 | |
| Enamine | EN300-7429334-5g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 5g |
$4309.0 | 2023-09-01 | ||
| Enamine | EN300-7429334-1g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 1g |
$1485.0 | 2023-09-01 | ||
| Enamine | EN300-7429334-0.25g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 0.25g |
$1366.0 | 2024-05-24 | |
| Enamine | EN300-7429334-0.1g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 0.1g |
$1307.0 | 2024-05-24 | |
| Enamine | EN300-7429334-0.5g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 0.5g |
$1426.0 | 2024-05-24 | |
| Enamine | EN300-7429334-10g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 10g |
$6390.0 | 2023-09-01 | ||
| Enamine | EN300-7429334-2.5g |
2-{[7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid |
2309443-58-9 | 95% | 2.5g |
$2912.0 | 2024-05-24 |
2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
2309443-58-9 (2-{7-(3-bromopyridin-4-yl)-5-oxa-2-azaspiro3.4octan-7-yloxy}acetic acid) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
